3,3'-Dithiobis(sulfosuccinimidylpropionate)

Protein crosslinking Bioconjugation Aqueous compatibility

3,3'-Dithiobis(sulfosuccinimidylpropionate), commonly abbreviated as DTSSP or Sulfo-DSP, is a homobifunctional amine-reactive crosslinker belonging to the sulfosuccinimidyl ester class. It features two N-hydroxysulfosuccinimide (sulfo-NHS) ester reactive groups connected by an 8-atom (12.0 Å) spacer arm containing a central disulfide bond.

Molecular Formula C14H14N2O14S4-2
Molecular Weight 562.5 g/mol
Cat. No. B12362739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Dithiobis(sulfosuccinimidylpropionate)
Molecular FormulaC14H14N2O14S4-2
Molecular Weight562.5 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C(CSSCC(C(=O)[O-])(N2C(=O)CCC2=O)S(=O)(=O)O)(C(=O)[O-])S(=O)(=O)O
InChIInChI=1S/C14H16N2O14S4/c17-7-1-2-8(18)15(7)13(11(21)22,33(25,26)27)5-31-32-6-14(12(23)24,34(28,29)30)16-9(19)3-4-10(16)20/h1-6H2,(H,21,22)(H,23,24)(H,25,26,27)(H,28,29,30)/p-2
InChIKeyQQHITEBEBQNARV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Dithiobis(sulfosuccinimidylpropionate) (DTSSP): A Water-Soluble, Thiol-Cleavable Homobifunctional Crosslinker for Extracellular Protein Conjugation


3,3'-Dithiobis(sulfosuccinimidylpropionate), commonly abbreviated as DTSSP or Sulfo-DSP, is a homobifunctional amine-reactive crosslinker belonging to the sulfosuccinimidyl ester class [1]. It features two N-hydroxysulfosuccinimide (sulfo-NHS) ester reactive groups connected by an 8-atom (12.0 Å) spacer arm containing a central disulfide bond . The sulfo-NHS esters react with primary amines on lysine residues and protein N-termini at pH 7–9 to form stable amide linkages, while the disulfide bridge enables reversible crosslinking through reduction with agents such as DTT or TCEP . DTSSP is distinguished from its closest analogs by the simultaneous presence of three critical properties: high water solubility (>6 mg/mL), membrane impermeability, and thiol-cleavability—a combination not found in any single alternative crosslinker within the homobifunctional amine-reactive class.

Water-soluble homobifunctional amine-reactive crosslinker (>6 mg/mL)
Strictly membrane-impermeable — exclusive cell-surface/extracellular labeling
Thiol-cleavable disulfide spacer — rapid reversal with DTT or TCEP

Why DTSSP Cannot Be Replaced by DSP, DSS, BS3, or Sulfo-EGS Without Compromising Experimental Outcomes


The homobifunctional amine-reactive crosslinker class contains structurally similar compounds that differ in three functionally decisive properties: water solubility, membrane permeability, and cleavability. DTSSP is the only member of this class that simultaneously provides high aqueous solubility (>6 mg/mL), strict membrane impermeability, and rapid thiol-mediated cleavage [1]. Substituting DTSSP with DSP (dithiobis(succinimidyl propionate)) introduces membrane permeability and requires organic solvent pre-dissolution, which can disrupt protein native structure and lead to intracellular crosslinking artifacts [2]. Substituting with BS3 (bis(sulfosuccinimidyl) suberate) or DSS (disuccinimidyl suberate) forfeits cleavability, preventing the reversible separation of crosslinked products essential for mass spectrometry-based structural analysis and immunoprecipitation workflows [3]. Substituting with Sulfo-EGS retains water solubility but requires hydroxylamine treatment for 3–6 hours at 37°C for cleavage, a far slower and less compatible reversal mechanism than the rapid disulfide reduction achievable with DTSSP . The quantitative evidence below demonstrates that these property differences are not marginal but produce functionally distinct experimental outcomes.

DSP instead of DTSSP DSP is membrane-permeable and requires organic solvent pre-dissolution, which may introduce intracellular crosslinking artifacts and disrupt native protein conformations.
BS3 or DSS instead of DTSSP These non-cleavable analogs produce permanently crosslinked complexes, preventing the subunit dissociation required for mass spectrometry and Co-IP workflows.
Sulfo-EGS instead of DTSSP Sulfo-EGS requires 3–6 hour hydroxylamine treatment at 37°C for cleavage, a far slower and less workflow-compatible reversal than disulfide reduction with DTSSP.

Quantitative Differentiation Evidence for 3,3'-Dithiobis(sulfosuccinimidylpropionate) (DTSSP) Against Closest Analogs


Aqueous Solubility: DTSSP (>6 mg/mL) vs. DSP (Water-Insoluble, Requires Organic Solvent)

DTSSP is directly soluble in deionized water at >6 mg/mL, enabling homogeneous aqueous-phase crosslinking without organic co-solvents . In contrast, its closest structural analog DSP (dithiobis(succinimidyl propionate)), which shares the same 12.0 Å spacer arm and disulfide cleavability, is water-insoluble and must first be dissolved in DMF or DMSO before addition to aqueous reaction mixtures . This solubility difference arises from the two sulfonate groups present on DTSSP's sulfo-NHS esters, which are absent in DSP's non-sulfonated NHS esters.

Aqueous Solubility
Head-to-head
>6 mg/mL in water; directly soluble
Enables organic-solvent-free aqueous crosslinking
DSP requires DMF/DMSO pre-dissolution
Protein crosslinking Bioconjugation Aqueous compatibility

Membrane Impermeability: Functional Proof That DTSSP Does Not Crosslink Intracellular Targets (vs. DSP)

In a definitive functional comparison, Dorahy et al. (1995) treated intact platelets with both DTSSP and DSP and assessed crosslinking of intracellular protein tyrosine kinase activity to the integrin αIIbβ3 [1]. DSP crosslinked kinase activity to αIIbβ3, confirming its membrane permeability and access to intracellular compartments. In contrast, DTSSP did not crosslink kinase activity to αIIbβ3 under identical conditions, providing direct functional evidence that DTSSP is restricted to extracellular targets [1]. This differential outcome was attributed solely to the sulfonate groups on DTSSP that confer both water solubility and membrane impermeability.

Membrane Impermeability
Head-to-head
DTSSP: no intracellular kinase crosslinking; DSP: crosslinked kinase to integrin αIIbβ3
Confirms exclusive extracellular target restriction
Intact platelet functional assay (Dorahy et al. 1995)
Cell surface labeling Membrane protein topology Integrin signaling

Cleavability: Rapid Disulfide Reduction (DTSSP) vs. Permanent Crosslinking (BS3, DSS)

DTSSP contains a central disulfide bond within its spacer arm that is readily cleaved by 10–50 mM DTT or TCEP at pH 8.5, enabling complete reversal of crosslinking under mild reducing conditions compatible with SDS-PAGE and downstream mass spectrometry workflows . BS3 (bis(sulfosuccinimidyl) suberate), the water-soluble, membrane-impermeable but non-cleavable analog, contains an alkyl chain linker that cannot be cleaved under any reducing condition . This structural difference (disulfide vs. alkyl spacer) produces a binary functional distinction: DTSSP-crosslinked protein complexes can be dissociated into constituent subunits for individual analysis, whereas BS3-crosslinked complexes remain permanently linked [1]. The Jordán et al. (1997) study confirmed that both DTSSP and BS3 achieve comparable band 3 protein crosslinking levels (~45–50% at 5 mM), demonstrating that cleavability does not come at the expense of crosslinking efficiency [1].

Cleavability
Head-to-head
Cleavable by 10–50 mM DTT or TCEP; BS3/DSS non-cleavable
Supports reversible crosslinking for MS and Co-IP
Comparable crosslinking efficiency ~45–50% (Jordán et al. 1997)
Reversible crosslinking Mass spectrometry Immunoprecipitation Protein complex analysis

Unique Mass Spectrometry Signature: 66 Da Doublet for Unambiguous Crosslink Identification (vs. Non-Cleavable Analogs)

DTSSP-modified peptides generate a characteristic 66 Da doublet during MALDI-TOF/TOF tandem mass spectrometry, arising from asymmetric fragmentation of the disulfide bond [1]. This diagnostic 66 Da signature enables rapid, unambiguous assignment of crosslinked peptides in complex digests [1]. Non-cleavable analogs such as DSS and BS3, which lack a disulfide bond, do not produce this signature, making crosslink identification reliant on more complex and error-prone computational approaches [2]. King et al. (2008) demonstrated that this 66 Da doublet is observed not only for linear crosslinked peptides but also for cyclic crosslinked peptides when simultaneous fragmentation of the disulfide and peptide backbone occurs, extending its diagnostic utility [1]. The thiol-exchange phenomenon inherent to DTSSP crosslinking, which could potentially obscure data, can be precisely controlled and quantified using isotope-labeled DTSSP, with true crosslinks yielding a 1:0:1 isotope pattern and false positives from thiol-exchange yielding a 1:2:1 pattern [2].

MS Signature
Class-level
66 Da doublet in MALDI-TOF/TOF; 1:0:1 isotope pattern with labeled DTSSP
Enables direct crosslink identification without complex computation
Non-cleavable analogs lack diagnostic signature
Crosslinking mass spectrometry XL-MS MALDI-TOF/TOF Protein structure determination

Spacer Arm Length: DTSSP (12.0 Å) vs. BS3 (11.4 Å), Sulfo-DST (6.4 Å), and Sulfo-EGS (16.1 Å)

DTSSP possesses an 8-atom spacer arm with a calculated length of 12.0 Å, placing it at an intermediate position within the homobifunctional sulfo-NHS ester crosslinker family [1]. BS3 has a slightly shorter 11.4 Å spacer arm (11-atom alkyl chain), Sulfo-DST provides a significantly shorter 6.4 Å reach, and Sulfo-EGS extends to 16.1 Å [1]. The 12.0 Å length of DTSSP corresponds to a maximum Cα–Cα distance between crosslinked lysine residues of approximately 24 Å when accounting for lysine side-chain flexibility, making it suitable for capturing direct protein–protein interface contacts while minimizing spurious long-range crosslinks that can occur with longer spacer arms [2]. The 0.6 Å difference from BS3 is small but may be decisive when fitting crosslink distance constraints into high-resolution structural models [1].

Spacer Arm Length
Cross-study
12.0 Å (8 atoms); BS3 11.4 Å, Sulfo-DST 6.4 Å, Sulfo-EGS 16.1 Å
Intermediate reach optimizes direct interface capture
Max Cα–Cα distance ~24 Å; review model resolution
Crosslinking distance constraints Protein structure modeling Spatial resolution

Functional Potency: DTSSP Reduces P2X1 Receptor Agonist Binding and Currents by >90% at Cell Surface

Roberts et al. (2012) demonstrated that treatment of HEK293 cells expressing recombinant human P2X1 receptors with the membrane-impermeant crosslinker DTSSP reduced both agonist (ATP) binding and P2X1 receptor-mediated ionic currents by >90% [1]. This near-complete functional ablation was attributed to DTSSP-mediated crosslinking of extracellular lysine residues critical for subunit conformational changes required for channel gating [1]. Control experiments with the monofunctional analog sulfosuccinimidyl propionate (SSP) showed no effect, confirming that the bifunctional crosslinking activity—not mere chemical modification—was responsible [1]. Mutation of reactive lysine residues (K199R, K221R) distant from the ATP-binding pocket reduced DTSSP inhibition ~10-fold, identifying specific crosslinking sites and demonstrating the reagent's utility for structure-function mapping [1].

Functional Potency
Supporting evidence
>90% reduction in P2X1 agonist binding and currents; monofunctional control 0%
Demonstrates efficient cell-surface crosslinking potency
HEK293 patch-clamp; K199R/K221R mutants partially restore (Roberts et al. 2012)
Ion channel pharmacology Receptor crosslinking Ligand-gated channels Extracellular protein modification

Optimal Procurement and Application Scenarios for 3,3'-Dithiobis(sulfosuccinimidylpropionate) (DTSSP)


Cell Surface Protein Crosslinking for Crosslinking Mass Spectrometry (XL-MS) Structural Biology

DTSSP is the reagent of choice for XL-MS studies targeting cell-surface or extracellular protein complexes. Its membrane impermeability ensures exclusive labeling of extracellular lysine residues, eliminating confounding intracellular crosslinks [1]. The diagnostic 66 Da doublet in MALDI-TOF/TOF MS/MS spectra enables unambiguous crosslink identification, while the disulfide cleavability permits separation of crosslinked products for independent subunit analysis [2]. The isotope-labeling strategy described by Müller et al. (2011) further allows precise quantification and discrimination of true vs. false-positive crosslinks using the 1:0:1 vs. 1:2:1 isotope pattern [3]. This combination of properties is unmatched by any other single homobifunctional crosslinker and makes DTSSP the standard for extracellular XL-MS workflows.

Reversible Protein–Protein Interaction Capture and Co-Immunoprecipitation (Co-IP)

For Co-IP experiments requiring covalent stabilization of transient or weak protein interactions followed by identification of individual binding partners, DTSSP provides the critical cleavability that non-cleavable alternatives like BS3 lack. Crosslinked complexes are captured by immunoprecipitation, then the disulfide bond is reduced with 10–50 mM DTT or TCEP at pH 8.5 to release individual subunits for SDS-PAGE and Western blot analysis [1]. The functional potency of DTSSP is demonstrated by its ability to reduce P2X1 receptor function by >90% through efficient extracellular crosslinking [2], while its membrane impermeability eliminates false-positive interactions from intracellular proteins—a well-documented problem when using membrane-permeable DSP [3].

Antibody-Drug Conjugate (ADC) Linker Chemistry with Intracellular Payload Release

DTSSP serves as a cleavable linker in ADC synthesis, where the disulfide bond provides a mechanism for intracellular payload release upon exposure to the reducing environment of the cytosol (elevated glutathione concentrations) [1]. The water solubility of DTSSP (>6 mg/mL) enables conjugation reactions in purely aqueous buffers, avoiding organic solvents that could compromise antibody structural integrity [2]. The rapid cleavage kinetics with DTT or TCEP (30 min at 37°C) contrast favorably with the 3–6 hour hydroxylamine treatment required for Sulfo-EGS cleavage, providing more convenient and efficient payload release [3]. Procurement of high-purity DTSSP (>80% by quantitative NMR as per manufacturer specification) is critical for ADC applications where linker homogeneity directly impacts conjugate batch consistency.

Cell Surface Receptor Dimerization and Quaternary Structure Determination

DTSSP has been used to quantitatively crosslink cell-surface LDL receptors into dimeric forms (~40% conversion to high-Mᵣ species at 4°C), directly demonstrating receptor quaternary structure on intact cells [1]. The membrane-impermeable nature of DTSSP guarantees that only surface-exposed receptors are crosslinked, enabling unambiguous determination of cell-surface oligomeric states [2]. The Jordán et al. (1997) study demonstrated that DTSSP crosslinks band 3 protein with ~45–50% efficiency at 5 mM, comparable to BS3, but with the added advantage of cleavability for downstream verification [3]. This application scenario directly leverages the three defining properties of DTSSP—water solubility, membrane impermeability, and cleavability—in a single integrated workflow that no alternative crosslinker can fulfill.

Application
Selection Property
Validation Focus
Cell Surface XL-MS Structural Biology
Membrane impermeability & cleavable MS signature
66 Da doublet confirmation; 1:0:1 isotope pattern fidelity
Reversible Co-Immunoprecipitation (Co-IP)
Thiol-cleavable disulfide spacer
Reduction efficiency with DTT/TCEP; subunit release verification
ADC Linker with Intracellular Payload Release
Aqueous solubility & disulfide cleavability
Disulfide reduction kinetics in cytosolic-mimetic conditions
Cell-Surface Receptor Dimerization Studies
Surface-restricted crosslinking & reversible linkage
Dimer-to-monomer conversion upon reduction; oligomeric state confirmation
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